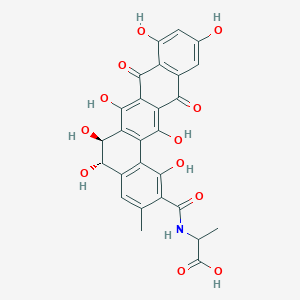

11-O-Demethylpradimicinone II

Description

Historical Discovery and Isolation of the Pradimicin and Benanomicin Classes of Natural Products

The initial discovery of the pradimicin and benanomicin classes of antibiotics dates back to 1988. Researchers reported the isolation of pradimicins A, B, and C from the fermentation broth of the actinomycete Actinomadura hibisca (ATCC 53557). oup.comebi.ac.uk Concurrently, benanomicins A and B were isolated from Actinoallomurus spadix, which is now classified as Actinomadura spadix. rsc.org These discoveries marked the emergence of a new family of antifungal agents.

Subsequently, extensive research into the biosynthesis of these compounds led to the isolation of numerous analogues and metabolic intermediates. 11-O-Demethylpradimicinone II was identified as a known aglycone analogue during studies on mutant strains of Actinomadura verrucosospora subsp. neohibisca, a known high producer of pradimicins. nih.govnih.gov Specifically, it was isolated from the culture broth of strain JN-47, a mutant derived from the E-40 high-producing strain. nih.gov This compound, along with other related metabolites, was crucial in elucidating the biosynthetic pathway of the pradimicin family. nih.gov

Structural Architecture and Core Benzo[α]naphthacenequinone Skeleton

A defining characteristic of the pradimicin and benanomicin family is their unique and complex chemical architecture. The core of these molecules is a benzo[α]naphthacenequinone skeleton. rsc.orgnih.gov This pentacyclic quinone system is a distinctive feature that sets them apart from other classes of polyketide antibiotics. rsc.orgresearchgate.net More specifically, the structure is often referred to as a dihydrobenzo[α]naphthacenequinone aglycone. nih.govebi.ac.uk

This aromatic core is typically substituted with a D-amino acid residue and a sugar moiety, which are crucial for their biological activity. nih.govebi.ac.uk The aglycone portion, of which this compound is an example, represents the core structure devoid of the sugar attachments. The specific pattern of hydroxylation, methylation, and other substitutions on the benzo[α]naphthacenequinone framework gives rise to the diversity observed within this family of natural products.

Classification and Relationship of this compound within the Family of Polyketide Aglycones and Related Metabolites

This compound is classified as a type II polyketide aglycone. nih.govnih.gov Polyketides are a large class of secondary metabolites synthesized through the stepwise condensation of acetyl-CoA and malonyl-CoA or their derivatives, a process catalyzed by polyketide synthases (PKSs). nih.govnih.govnih.gov The pradimicin biosynthetic gene cluster contains the necessary type II PKS enzymes for the assembly of the characteristic pentangular polyphenol structure. oup.comacs.org

Within the intricate biosynthetic pathway of pradimicins, this compound holds a significant position as a key intermediate and a "shunt metabolite". oup.com Its structure is closely related to other pradimicinones, differing primarily by the absence of a methyl group at the 11-position of the benzo[α]naphthacenequinone core. oup.com

Studies involving blocked mutants and the use of inhibitors like sinefungin (B1681681) have demonstrated that 11-O-demethylated compounds, including this compound, accumulate when certain methylation steps in the biosynthetic pathway are inhibited. ebi.ac.uknih.gov For instance, the inhibition of O-methyltransferase activity leads to the accumulation of this compound. ebi.ac.uknih.gov Further research has identified specific O-methyltransferase genes, pdmF and pdmT, involved in the methylation at the C-11 and C-7 positions, respectively. oup.comscience.gov A null mutant for pdmF resulted in the production of 11-O-demethylated metabolites, including this compound. oup.com

Feeding experiments with mutant strains have shown that this compound can be converted to pradimicin A or benanomicin A, confirming its role as a precursor in the biosynthesis of the final active compounds. ebi.ac.uknih.gov This positions this compound as a crucial molecule for understanding and potentially manipulating the biosynthesis of this important class of antibiotics.

Structure

3D Structure

Properties

Molecular Formula |

C27H21NO12 |

|---|---|

Molecular Weight |

551.5 g/mol |

IUPAC Name |

2-[[(5S,6S)-1,5,6,7,9,11,14-heptahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C27H21NO12/c1-6-3-9-14(21(33)12(6)26(38)28-7(2)27(39)40)15-16(25(37)20(9)32)24(36)18-17(23(15)35)19(31)10-4-8(29)5-11(30)13(10)22(18)34/h3-5,7,20,25,29-30,32-33,35-37H,1-2H3,(H,28,38)(H,39,40)/t7?,20-,25-/m0/s1 |

InChI Key |

ZYIREGFVRPWOMN-MAVRXOSISA-N |

SMILES |

CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)NC(C)C(=O)O)O |

Isomeric SMILES |

CC1=CC2=C(C3=C([C@@H]([C@H]2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)NC(C)C(=O)O)O |

Canonical SMILES |

CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)NC(C)C(=O)O)O |

Origin of Product |

United States |

Microbial Fermentation and Biosynthetic Production of Pradimicin Precursors

Producer Organisms: Actinomadura verrucosospora, Actinomadura hibisca, and Related Actinomycetes Strains

Pradimicins and their precursors are secondary metabolites produced by Gram-positive bacteria belonging to the genus Actinomadura. rsc.org These actinomycetes are known for their ability to synthesize a wide array of bioactive compounds. rsc.org The primary producers of the pradimicin family of antibiotics are Actinomadura hibisca and Actinomadura verrucosospora. rsc.orgfujifilm.comebi.ac.uknih.gov

Specific strains have been identified as notable producers. Actinomadura hibisca strain P157-2 is frequently cited in the literature as a source of pradimicins A, B, and C. fujifilm.comresearchgate.netamazonaws.comresearchgate.netnih.gov Similarly, Actinomadura verrucosospora subsp. neohibisca E-40 has been characterized as a high-yield producer of pradimicins. ebi.ac.uknih.gov Research into the biosynthetic pathways often utilizes these strains or genetically modified versions thereof. ebi.ac.uknih.govamazonaws.comnih.gov The development of self-cloning systems for Actinomadura verrucosospora has enabled the identification of the polyketide synthase genes essential for producing these angucyclic antibiotics. unam.mx Other related species, such as Actinomadura sp. AB1236, are known to produce the related benanomicin antibiotics, and comparative studies of these organisms have helped to elucidate the divergent steps in their respective biosynthetic pathways. ebi.ac.uknih.gov

| Producer Organism | Strain | Key Products |

| Actinomadura hibisca | P157-2 | Pradimicin A, B, C fujifilm.comresearchgate.netamazonaws.com |

| Actinomadura verrucosospora subsp. neohibisca | E-40 | High levels of Pradimicins ebi.ac.uknih.gov |

| Actinomadura sp. | AB1236 | Benanomicins ebi.ac.uknih.gov |

| Actinomadura coerulea | Used for gene overexpression studies researchgate.net | |

| Actinomadura roseorufa | Produces related polyether antibiotics unam.mx |

Fermentation Strategies for Accumulation of Biosynthetic Intermediates

Controlling microbial fermentation is key to maximizing the yield of desired products and can be manipulated to encourage the accumulation of specific biosynthetic intermediates, including 11-O-Demethylpradimicinone II. Strategies involve both the optimization of culture conditions and the genetic modification of the producer strains.

Media Optimization: The composition of the fermentation medium significantly impacts the production of secondary metabolites. For Actinomadura hibisca P157-2, various media have been developed to enhance pradimicin titers, such as GYSP broth. researchgate.net Studies have systematically tested different carbon and nitrogen sources to increase the intracellular pool of acetyl-CoA, a primary building block for polyketide synthesis. researchgate.net For instance, supplementing the production medium with glycerol (B35011) has been shown to favor pradimicin production over other carbon sources. researchgate.net A typical production medium might contain glucose, soybean meal, pharmamedia, and yeast extract. amazonaws.com

Genetic and Chemical Manipulation: A more targeted approach to accumulating intermediates involves disrupting the biosynthetic pathway at specific points. This can be achieved through gene inactivation or the use of enzymatic inhibitors. The pradimicin biosynthetic gene cluster contains genes for a type II polyketide synthase (PKS) and various tailoring enzymes, such as methyltransferases and hydroxylases, that modify the polyketide backbone. rsc.orgamazonaws.com

A pivotal study demonstrated that the addition of sinefungin (B1681681), an inhibitor of methyltransferases, to the fermentation of Actinomadura verrucosospora subsp. neohibisca E-40 effectively blocked the formation of later-stage intermediates. ebi.ac.uknih.gov This inhibition led to the specific accumulation of this compound and Pradimicinone II, identifying them as key precursors in the pathway. ebi.ac.uknih.gov Similarly, creating mutant strains by disrupting specific genes, such as those encoding hydroxylases or glycosyltransferases, can lead to the accumulation of various aglycone intermediates. nih.gov

| Strategy | Organism/Method | Target/Mechanism | Accumulated Intermediate(s) | Reference |

| Chemical Inhibition | A. verrucosospora E-40 + Sinefungin | Inhibition of O-methyltransferase | This compound , Pradimicinone II | ebi.ac.uknih.gov |

| Gene Disruption | A. hibisca ΔPdmS mutant | Inactivation of a glycosyltransferase | Aglycone precursors (e.g., Pradimicinone G-2A) | nih.gov |

| Media Optimization | A. hibisca P157-2 | Addition of 1% glycerol to production medium | Enhanced overall Pradimicin yield | researchgate.net |

Isolation and Purification Methodologies for this compound from Fermentation Broths

The isolation of specific, intracellularly accumulated intermediates like this compound from a complex fermentation broth requires a multi-step purification process. The general workflow involves separating the microbial biomass from the liquid culture, extracting the target compound, and then using chromatographic techniques for final purification.

Initial Separation and Extraction: Following fermentation, the broth is typically centrifuged to separate the mycelia (the cellular biomass) from the supernatant (the liquid medium). nih.gov Since intermediates like this compound accumulate within the cells, the focus of the extraction is the biomass. The collected cells are then subjected to extraction using an appropriate organic solvent. Solvents such as ethyl acetate (B1210297) or butanol are commonly used for extracting polyketide compounds from microbial cultures. researchgate.net The choice of solvent is critical and depends on the polarity of the target molecule. google.com The solvent extract, containing a mixture of lipids, pigments, and the desired secondary metabolites, is then concentrated under reduced pressure to yield a crude oily residue. google.com

Chromatographic Purification: The crude extract is subjected to one or more stages of chromatography to isolate the target compound from other accumulated metabolites and impurities. A common first step is adsorption chromatography using a silica (B1680970) gel column. google.com The crude extract is loaded onto the column in a non-polar solvent, and compounds are then eluted with a gradient of increasingly polar solvents. google.com

Fractions collected from the column are analyzed, typically by High-Performance Liquid Chromatography (HPLC), to identify those containing this compound. researchgate.netresearchgate.net Reverse-phase HPLC using a C18 column is a standard method for analyzing and purifying pradimicin-related compounds. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (like acetonitrile), run on a gradient to achieve separation based on hydrophobicity. google.com The identity and purity of the isolated this compound are confirmed through analytical techniques such as mass spectrometry (MS) and UV-visible spectroscopy. researchgate.net

The study that identified the accumulation of this compound through sinefungin inhibition provides the most direct context for its isolation. nih.gov While the detailed purification protocol from that specific experiment is not fully elaborated in the abstract, the methods used would follow these standard principles of solvent extraction and multi-stage chromatography common to the purification of the broader pradimicin and benanomicin families of antibiotics. nih.gov

Elucidation of the Pradimicin Biosynthetic Pathway: the Central Role of 11 O Demethylpradimicinone Ii

General Overview of Type II Polyketide Synthase (PKS) Mediated Biosynthesis

Aromatic polyketides like pradimicins are synthesized by Type II polyketide synthase (PKS) systems. amazonaws.comscispace.com These systems are multi-enzyme complexes that construct a polyketide backbone through sequential Claisen condensations of simple acyl-CoA precursors, typically malonyl-CoA. amazonaws.com The core of a Type II PKS, often called the minimal PKS, consists of three essential components: a ketosynthase α (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP). amazonaws.comnih.gov This minimal set of enzymes works iteratively to synthesize a linear poly-β-ketone chain of a specific length. nih.gov

Once the nascent polyketide chain is formed, it undergoes a series of modifications by tailoring enzymes. These enzymes, which include cyclases, aromatases, oxidoreductases, methyltransferases, and glycosyltransferases, are responsible for folding the linear chain into characteristic ring structures and performing further chemical decorations like oxidation, reduction, methylation, and glycosylation. amazonaws.com This enzymatic tailoring is crucial for generating the vast structural diversity and biological activity observed in polyketide natural products. amazonaws.comscispace.com The pradimicin biosynthetic gene cluster, localized on a 39-kb DNA segment in A. hibisca, encodes the PKS and a full suite of these tailoring enzymes necessary for producing the final pradimicin molecules. amazonaws.comkoreascience.kr

Identification of 11-O-Demethylpradimicinone II as a Key Shunt Metabolite and Intermediate

The study of mutant strains of pradimicin-producing bacteria has been instrumental in identifying biosynthetic intermediates. Through mutagenesis of Actinomadura verrucosospora subsp. neohibisca, several non-producing mutants were generated. nih.gov Analysis of the fermentation broths from these mutants revealed the accumulation of various compounds, including known precursors and novel shunt metabolites. nih.gov Among the compounds identified was this compound. nih.gov

A shunt metabolite is a compound that diverts from the main biosynthetic pathway, often due to the absence or inactivation of a specific enzyme. The accumulation of this compound in certain mutant strains strongly suggested a blockage in the pathway, specifically at an O-methylation step. Further genetic studies confirmed this hypothesis. When the gene pdmF, encoding a putative O-methyltransferase, was inactivated, the resulting mutant (PFKO) produced several 11-O-demethylated compounds, with this compound being a prominent shunt product. nih.govscience.gov This finding pinpointed this compound as a direct substrate for the PdmF enzyme, establishing its identity as a key intermediate in the pradimicin biosynthetic pathway.

Genetic and Biochemical Characterization of Biosynthetic Genes and Enzymes

The pradimicin gene cluster contains 28 open reading frames that code for the PKS enzymes as well as numerous tailoring enzymes responsible for the final structure of pradimicin A. amazonaws.comresearchgate.net The functional characterization of these enzymes has provided a detailed roadmap of the post-PKS modifications.

The pradimicin biosynthetic gene cluster contains two genes, pdmF and pdmT, that encode O-methyltransferases. nih.gov Despite the presence of two such genes, the final pradimicin A structure only contains one methoxy (B1213986) group at the C-11 position. nih.gov

Genetic and biochemical studies have elucidated the specific roles of these enzymes. PdmF has been definitively characterized as the C-11 O-methyltransferase. nih.govgrafiati.com Inactivation of the pdmF gene resulted in the accumulation of 11-O-demethylated shunt metabolites, including this compound, 11-O-demethyl-7-methoxypradimicinone II, 11-O-demethylpradimicinone I, and 11-O-demethylpradimicin A. nih.govscience.gov In vitro assays showed that PdmF can catalyze the 11-O-methylation of these precursors, demonstrating its regiospecificity for the C-11 hydroxyl group. nih.govnih.gov

The function of PdmT was more enigmatic. Gene disruption of pdmT led to the production of pradimicinone II, and in vitro reactions confirmed that PdmT is a C-7 O-methyltransferase. nih.gov It methylates the 7-OH group of an early intermediate. nih.govgrafiati.com However, this methoxy group is later removed in a yet-to-be-characterized process that facilitates the "flip" of the 7-OH to a hydroxyl group at C-14 in the final pradimicin structure. rsc.orgnih.gov Feeding studies revealed that PdmT cannot methylate a substrate if the C-11 hydroxyl group is already methylated, whereas PdmF can methylate its substrates regardless of the methylation status at C-7. nih.govscience.gov This indicates a specific order of events, where C-7 methylation by PdmT precedes C-11 methylation by PdmF. nih.gov

Table 1: O-Methyltransferase Enzymes in Pradimicin Biosynthesis

| Enzyme | Gene | Function | Substrate(s) Include | Product(s) Include |

|---|---|---|---|---|

| PdmF | pdmF | Catalyzes regiospecific O-methylation at the C-11 position. nih.govgrafiati.com | This compound, 11-O-demethyl-7-methoxypradimicinone II nih.gov | Pradimicinone I, Pradimicin A nih.gov |

| PdmT | pdmT | Catalyzes regiospecific O-methylation at the C-7 position. nih.govgrafiati.com | Pradimicinone II nih.gov | 7-O-methylpradimicinone II nih.gov |

Two cytochrome P450 monooxygenase genes, pdmJ and pdmW, are present in the gene cluster. nih.gov These have been characterized as hydroxylases responsible for crucial modifications to the polyketide core. grafiati.com PdmJ specifically introduces a hydroxyl group at the C-5 position of the pradimicin scaffold, while PdmW hydroxylates the C-6 position. nih.govrsc.org The 5-OH group introduced by PdmJ is particularly critical as it serves as the attachment site for the first sugar moiety during glycosylation. nih.govnih.gov

Interestingly, these two enzymes exhibit synergistic action. nih.gov While each enzyme can function independently, their catalytic efficiency is low when expressed alone. nih.gov However, when PdmJ and PdmW are co-expressed, the dihydroxylation of the substrate to form 5,6-dihydroxy-G-2A proceeds much more efficiently. nih.gov This suggests that the two cytochrome P450 enzymes may form a complex to prevent substrate inhibition and ensure an efficient dihydroxylation step in the pathway. nih.gov

Table 2: Hydroxylation Enzymes in Pradimicin Biosynthesis

| Enzyme | Gene | Function | Notes |

|---|---|---|---|

| PdmJ | pdmJ | Cytochrome P450 hydroxylase; introduces a hydroxyl group at C-5. nih.govgrafiati.com | The 5-OH group is the site for subsequent glycosylation. nih.gov Exhibits substrate inhibition when acting alone. ebi.ac.uk |

| PdmW | pdmW | Cytochrome P450 hydroxylase; introduces a hydroxyl group at C-6. nih.govgrafiati.com | Works synergistically with PdmJ for efficient dihydroxylation. nih.gov |

The sugar moieties of pradimicins are essential for their biological activity. nih.govebi.ac.uk The pradimicin gene cluster contains two glycosyltransferase genes, pdmS and pdmQ, which are responsible for attaching the two sugars in a specific sequence. researchgate.netnih.gov

Gene disruption studies have clarified the role of each enzyme. Disruption of pdmS resulted in the accumulation of pradimicinone I, the aglycone of pradimicin A, which lacks any sugar moieties. nih.gov This confirmed that PdmS is the first glycosyltransferase, attaching the initial sugar (4',6'-dideoxy-4'-amino-D-galactose or its methylated form) to the 5-OH group of the aglycone. grafiati.comnih.gov

Conversely, disruption of pdmQ led to the production of pradimicin B, a derivative that has the first sugar but lacks the second. nih.govnih.gov This demonstrated that PdmQ is the second glycosyltransferase, responsible for attaching a D-xylose moiety to the 3'-OH group of the first sugar. rsc.orgnih.gov These findings established the sequential action of PdmS followed by PdmQ in constructing the disaccharide chain of pradimicin A. researchgate.netnih.gov

Table 3: Glycosyltransferase Enzymes in Pradimicin Biosynthesis

| Enzyme | Gene | Function | Acceptor Substrate | Donor Sugar |

|---|---|---|---|---|

| PdmS | pdmS | Attaches the first sugar moiety to the 5-OH of the aglycone. grafiati.comnih.gov | Pradimicinone I nih.gov | 4',6'-dideoxy-4'-(methyl)amino-D-galactose nih.gov |

| PdmQ | pdmQ | Attaches the second sugar moiety to the 3'-OH of the first sugar. grafiati.comnih.gov | Pradimicin B nih.govnih.gov | D-xylose rsc.org |

A defining feature of the pradimicin structure is the presence of a D-alanine moiety attached to the carboxyl group at C-16. nih.gov The enzyme responsible for this ligation is PdmN, which has been characterized as an amino acid ligase. nih.govnih.gov PdmN catalyzes the attachment of a D-alanine unit to the pradimicin core. nih.gov

Biochemical studies have revealed that PdmN possesses a relaxed substrate specificity. nih.govrsc.org It can accept not only D-alanine but also other amino acids, such as D-serine, as donors. nih.govrsc.org Furthermore, it can act on various pradimicin intermediates, demonstrating broad acceptor substrate specificity. nih.gov This property makes PdmN a valuable biocatalyst for generating novel pradimicin analogues through combinatorial biosynthesis approaches. nih.gov

Table 4: Amino Acid Ligase Enzyme in Pradimicin Biosynthesis

| Enzyme | Gene | Function | Substrate Specificity |

|---|---|---|---|

| PdmN | pdmN | Ligates a D-amino acid to the C-16 carboxyl group of the pradimicin core. nih.govnih.gov | Broad specificity for both amino acid donors (e.g., D-alanine, D-serine) and pradimicin intermediate acceptors. nih.govrsc.org |

Glycosyltransferase Enzymes (e.g., PdmS, PdmQ)

Pathway Engineering and Metabolic Manipulation for Directed Biosynthesisoup.comnih.govrsc.orgresearchgate.net

The manipulation of the pradimicin biosynthetic gene cluster has been a powerful tool for elucidating the functions of specific enzymes and for the directed biosynthesis of novel analogs. Techniques such as gene disruption, heterologous expression, and bioconversion experiments have provided a wealth of information about the sequential steps of the pathway.

Gene Disruption Studies and Mutational Analysis (e.g., PdmF null mutants leading to this compound accumulation)oup.comnih.govrsc.orgkoreascience.kr

Gene disruption studies have been instrumental in identifying the functions of key enzymes in the pradimicin biosynthetic pathway. A significant finding in this area is the role of the pdmF gene. The protein PdmF is an O-methyltransferase responsible for the methylation of the hydroxyl group at the C-11 position of the pradimicin core structure. oup.comnih.govgrafiati.com

To investigate its function, researchers created PdmF null mutants (PFKO) of the producing organism, Actinomadura hibisca. oup.comnih.gov Analysis of the metabolites produced by these mutants revealed the accumulation of several 11-O-demethylated compounds. Notably, This compound was identified as a significant accumulated product, directly implicating PdmF in the C-11 methylation step. oup.comnih.govnih.gov The inability of the mutant to perform this methylation leads to a metabolic block, resulting in the build-up of the unmethylated precursor.

Further studies on blocked mutants of Actinomadura verrucosospora subsp. neohibisca also identified strains that accumulate this compound, reinforcing its position as a key intermediate in the pathway. nih.govnih.govebi.ac.ukebi.ac.uk The use of chemical inhibitors, such as sinefungin (B1681681), which interfere with methylation reactions, also resulted in the accumulation of this compound, providing further evidence for its role as a precursor. nih.govebi.ac.ukebi.ac.uk

| Mutant/Condition | Key Gene Affected/Inhibitor | Accumulated Products | Implied Function |

| PdmF null mutant (PFKO) | pdmF (O-methyltransferase) | This compound, 11-O-demethyl-7-methoxypradimicinone II, 11-O-demethylpradimicinone I, 11-O-demethylpradimicin A oup.comnih.gov | PdmF is responsible for C-11 O-methylation. |

| PdmT null mutant (PTKO) | pdmT (O-methyltransferase) | Pradimicinone II, 7-hydroxypradimicin A oup.comnih.govnih.gov | PdmT is responsible for C-7 O-methylation. |

| Strain JN-47 | Blocked mutant | 11-O-demethylpradimicinone I, 11-O-demethyl-7-methoxypradimicinone II, This compound nih.gov | Accumulation of early-stage intermediates. |

| Sinefungin treatment | Methyltransferase inhibitor | This compound , Pradimicinone II nih.govebi.ac.ukebi.ac.uk | Inhibition of methylation leads to precursor accumulation. |

Heterologous Expression Systems for Enzymatic Characterizationoup.comnih.govrsc.orgresearchgate.net

To further characterize the enzymes involved in the pradimicin pathway, heterologous expression systems, particularly in Escherichia coli and Streptomyces coelicolor, have been employed. oup.comnih.govnih.gov This approach allows for the production and purification of individual enzymes, enabling detailed in vitro studies of their function and substrate specificity.

The enzyme PdmF, for instance, was expressed in E. coli and its activity was confirmed through in vitro assays. oup.comnih.govnih.gov When provided with various potential substrates, purified PdmF demonstrated its ability to catalyze the 11-O-methylation of several pradimicinone intermediates. oup.comnih.gov These experiments confirmed that PdmF possesses a relatively broad substrate specificity, being able to methylate different pradimicinone backbones. nih.gov

Similarly, another O-methyltransferase, PdmT, was expressed in E. coli and shown to be a C-7 O-methyltransferase. nih.gov The heterologous expression of these enzymes has been crucial in dissecting the specific roles and the order of the tailoring reactions in the pradimicin biosynthetic pathway.

| Enzyme | Host System | Substrates Tested | Product(s) | Confirmed Function |

| PdmF | E. coli | This compound, 11-O-demethyl-7-methoxypradimicinone II, 11-O-demethylpradimicinone I oup.comnih.gov | Pradimicinone II, 7-methoxypradimicinone II, Pradimicinone I | C-11 O-methyltransferase oup.comnih.govnih.gov |

| PdmT | E. coli | Pradimicinone II nih.gov | 7-O-methylpradimicinone II nih.gov | C-7 O-methyltransferase |

Bioconversion Experiments with Biosynthetic Intermediates and Analogsnih.govebi.ac.ukebi.ac.uk

Bioconversion experiments, where specific intermediates are fed to mutant strains blocked at earlier stages of the biosynthetic pathway, have been vital in mapping the sequence of reactions. These studies have provided definitive evidence for the role of this compound as a direct precursor to later-stage intermediates and final products.

In these experiments, mutants of Actinomadura species that are unable to produce early-stage intermediates were cultured in the presence of exogenously added compounds. It was demonstrated that when these mutants were fed with 11-O-demethylpradimicinone I, they were able to convert it into pradimicin A or benanomicin A. nih.govebi.ac.ukebi.ac.uk This confirms that the later-stage enzymes in the pathway are functional in these mutants and can process the supplied intermediate.

These feeding experiments have been crucial in establishing the metabolic grid of the pradimicin and benanomicin biosynthetic pathways, highlighting the central position of various demethylated and methoxylated intermediates.

Proposed Comprehensive Biosynthetic Routes for Pradimicins and Benanomicins Incorporating 11-O-Demethylpradimicinone IInih.govnih.govebi.ac.ukebi.ac.uk

Based on the collective data from gene disruption, heterologous expression, and bioconversion studies, a comprehensive biosynthetic pathway for pradimicins and benanomicins has been proposed. nih.govebi.ac.ukebi.ac.uk This pathway begins with the assembly of a polyketide backbone, which then undergoes a series of cyclization and tailoring reactions.

The intermediate This compound occupies a critical juncture in this pathway. nih.gov It is a substrate for the O-methyltransferase PdmF, which catalyzes the methylation at the C-11 position to yield pradimicinone II. oup.comnih.gov This step is essential for the formation of the final pradimicin structure. The pathway also involves other key tailoring enzymes, including another methyltransferase (PdmT) for C-7 methylation, hydroxylases, and glycosyltransferases that attach the sugar moieties crucial for the biological activity of pradimicins. nih.govnih.gov The interplay and substrate flexibility of these enzymes lead to the diversity of pradimicin and benanomicin analogs observed in nature.

The accumulation of this compound in various mutant strains and under specific fermentation conditions underscores its significance as a stable intermediate and a key branching point in the biosynthesis of this important family of antibiotics. nih.govnih.govebi.ac.ukebi.ac.uk

Chemical Synthesis and Derivatization Strategies for 11 O Demethylpradimicinone Ii Analogs

Semi-synthetic Modifications of 11-O-Demethylpradimicinone II to Access Novel Analogs

Semi-synthesis provides a direct route to novel analogs by chemically modifying the this compound scaffold. One notable example involves the generation of BMS-181184, a semi-synthetic pradimicin derivative with broad-spectrum antifungal activity. researchgate.net The production of this analog was achieved through directed biosynthesis in Actinomadura sp. AB1236, where the fermentation medium was supplemented with D-serine and D-cycloserine. researchgate.net This process also yielded a minor product identified as the dexylosyl analog of BMS-181184. researchgate.net

Feeding experiments using mutants of Actinomadura verrucosospora subsp. neohibisca and Actinomadura sp. AB1236, which are blocked in the early stages of pradimicin or benanomicin biosynthesis, have demonstrated the potential for generating a variety of analogs. researchgate.netebi.ac.uk In these studies, 11-O-demethylpradinone II, 11-O-demethyl-7-methoxypradinone II, 11-O-demethylpradinone I, and 11-O-demethylpradimicinone I were successfully converted to pradimicin A or benanomicin A. researchgate.netebi.ac.uk These experiments highlight the utility of precursor-directed biosynthesis in creating new pradimicin-like molecules.

Synthetic Methodologies for Benzo[α]naphthacenequinone Core Structures (relevant to the aglycone)

The benzo[α]naphthacenequinone core is the characteristic aglycone of pradimicins. ebi.ac.uk Its synthesis is a key step in accessing a wide range of analogs. The biosynthesis of this core structure proceeds via a type II polyketide synthase (PKS) pathway. rsc.orgnih.gov In the pradimicin biosynthetic gene cluster from Actinomadura hibisca, the minimal PKS enzymes PdmA, PdmB, and PdmC, along with tailoring enzymes, are responsible for constructing the benzo[α]naphthacenequinone intermediate G-2A from malonyl-CoA. rsc.org

Heterologous expression of gene clusters has been instrumental in producing related core structures. For instance, the expression of a gene cluster from an environmental DNA library in Streptomyces albus led to the production of arenimycins C and D, which also feature a benzo[α]naphthacene core. acs.org The biosynthesis of this core in arenimycin production involves a minimal PKS (Arn31, 32, and 36), an aromatase (Arn21), two cyclases (Arn19 and 20), and a ketoreductase (Arn33). acs.org

Furthermore, total synthesis approaches have been developed for related angucycline antibiotics, which share structural similarities. These methods provide a framework for the chemical synthesis of the benzo[α]naphthacenequinone scaffold, offering a route to analogs that are not accessible through biological methods. jst.go.jp

Design and Synthesis of Derivatives to Overcome Physicochemical Challenges in Research (e.g., aggregation suppression)

A significant challenge in the research and development of certain complex natural products is their tendency to aggregate in aqueous solutions, which can complicate biological evaluation. While specific studies on the aggregation of this compound and its suppression are not extensively detailed in the provided context, the general principles of designing derivatives to improve physicochemical properties are well-established.

For instance, the synthesis of novel indole (B1671886) hydrazone derivatives and hybrid 8-hydroxyquinoline-indole derivatives has been shown to inhibit platelet aggregation and Aβ self-aggregation, respectively. nih.govnih.gov These studies demonstrate that the introduction of specific functional groups and structural modifications can effectively modulate intermolecular interactions and prevent aggregation. nih.govnih.gov Similar strategies could be applied to the this compound scaffold to enhance its solubility and reduce aggregation, thereby facilitating its study.

One reported modification to a related pradimicin derivative involved the creation of gold nanoparticle conjugates (PRMeAuNP). researchgate.net This approach, aimed at developing a mannose-recognizable chemosensor, illustrates how significant structural modifications can be made to alter the physicochemical properties and create novel functionalities. researchgate.net

Combinatorial Biosynthesis Approaches for Creating Structural Diversity based on this compound Scaffolds

Combinatorial biosynthesis is a powerful strategy for generating novel analogs by mixing and matching biosynthetic genes from different pathways. nih.gov This approach has been successfully applied to the pradimicin family of compounds. ebi.ac.uk By leveraging the "substrate flexibility" of certain enzymes, particularly glycosyltransferases, new sugar moieties can be attached to the this compound aglycone. caister.com

The generation of hybrid elloramycin (B1244480) analogs by co-expressing genes from the elloramycin and oleandomycin (B1677203) biosynthetic pathways in a heterologous host demonstrates the potential of this approach. caister.com This resulted in the production of new compounds with the elloramycinone aglycone and different sugar moieties. caister.com

In the context of pradimicins, the amino acid ligase PdmN exhibits relaxed substrate specificity and can incorporate different amino acids at the C-15 position of the aglycone. rsc.org Furthermore, the O-methyltransferases PdmF and PdmT, responsible for methylation at the C-11 and C-7 positions respectively, offer additional targets for genetic manipulation to create novel analogs. nih.gov The generation of PdmF and PdmT null mutants led to the production of various demethylated pradimicinone derivatives, including this compound. nih.gov These mutants can serve as valuable starting points for further combinatorial biosynthetic modifications.

Through such engineered biosynthesis, a series of new pradimicin analogues have been produced, showcasing the utility of this technique in expanding the structural diversity of the pradimicin family. ebi.ac.uk

Mechanistic and Molecular Studies Pertaining to the Pradimicin Family: Implications for 11 O Demethylpradimicinone Ii

Molecular Mechanism of D-Mannose Recognition and Binding by Pradimicins

The antifungal and antiviral activities of pradimicins are initiated by their specific binding to D-mannopyranoside (D-Man) residues present on the surface glycans of pathogens. researchgate.netrsc.org This recognition is highly specific; pradimicins can distinguish D-mannose from other common monosaccharides like D-glucose, D-galactose, and N-acetyl-D-glucosamine. nih.govjst.go.jp

The binding process is a multi-step event. Initially, two pradimicin molecules form a dimeric complex, a process mediated by calcium ions. nih.govjst.go.jpnii.ac.jp This dimer then presents two high-affinity binding sites for D-mannose molecules, leading to the formation of a [Pradimicin₂/Ca²⁺/D-Man₂] complex. nih.govjst.go.jpnii.ac.jp Subsequently, this complex can accommodate two additional D-mannose molecules at lower affinity sites, forming a final [Pradimicin₂/Ca²⁺/D-Man₄] complex. nih.govjst.go.jpnii.ac.jp

Structural studies, including X-ray crystallography and solid-state NMR spectroscopy, have provided insights into the binding geometry. nii.ac.jp The 2-, 3-, and 4-hydroxyl groups of the D-mannose ring are crucial for this interaction, forming hydrogen bonds with the pradimicin molecule. researchgate.netnii.ac.jp Specifically, the C2-C4 region of D-mannose comes into close contact with the D-alanine moiety and the ABC rings of the pradimicin aglycone. nii.ac.jpacs.org An additional hydrogen bond forms between the pyranose ring oxygen of D-mannose and a water molecule coordinated to the calcium ion. nii.ac.jp The 6-hydroxyl group of D-mannose does not appear to directly participate in this primary binding event. researchgate.netnii.ac.jp

The aglycone, 11-O-Demethylpradimicinone II, which lacks the sugar moieties of the parent compound, is a key component of the binding site. The cavity formed by the D-alanine moiety and the benzo[a]naphthacenequinone rings of the aglycone constitutes the primary mannose binding site. acs.orgnih.gov

Role of Calcium in the Formation of Pradimicin-Mannose Complexes

Calcium ions are indispensable for the biological activity of pradimicins, acting as a crucial bridge in the formation of the functional mannose-binding complex. ebi.ac.uknih.govnih.gov The process begins with the formation of a binary complex where a Ca²⁺ ion links two pradimicin molecules. nih.govjst.go.jpnii.ac.jp Spectroscopic studies suggest that the calcium ion interacts with the C18 carboxylate groups of the D-alanine (or D-serine in some derivatives) moieties of two separate pradimicin molecules, facilitating their dimerization. nih.govnih.gov

This Ca²⁺-mediated dimerization is a prerequisite for high-affinity mannose binding. nii.ac.jpnih.gov The resulting [Pradimicin₂/Ca²⁺] complex creates the precise geometry needed to recognize and bind D-mannose. nii.ac.jp The interaction is highly specific to certain divalent cations. While strontium (Sr²⁺) and cadmium (Cd²⁺) can substitute for Ca²⁺ to some extent in in-vitro complex formation, other divalent cations like magnesium (Mg²⁺), manganese (Mn²⁺), and zinc (Zn²⁺), as well as monovalent and trivalent cations, are ineffective and can even inhibit the Ca²⁺-dependent binding. oup.comnih.gov This suggests that the ionic radius and coordination geometry of the cation are critical for forming a productive ternary complex with pradimicin and mannose. nih.gov

The entire process culminates in the formation of a ternary complex composed of pradimicin, D-mannoside, and calcium. ebi.ac.uknih.govmdpi.com This complex formation is the foundational step that leads to the disruption of the fungal cell membrane. ebi.ac.uknih.gov

Interaction with Fungal Cell Wall Mannans and its Biological Significance

The primary target of the pradimicin-mannose binding activity in a biological context is the mannan (B1593421) layer of the fungal cell wall. ebi.ac.uknih.govnih.gov Mannans are complex polymers of mannose that are covalently linked to proteins, forming mannoproteins, which constitute the outermost layer of the cell walls of many fungi, including Candida albicans and Aspergillus species. nih.govcas.org

The interaction of pradimicins with these cell wall mannans is the initial and critical step in their antifungal mechanism. nih.govjst.go.jp By binding to the terminal D-mannose residues of these mannans, pradimicins effectively anchor to the fungal cell surface. ebi.ac.uknih.govmdpi.com This binding is calcium-dependent and leads to the formation of the ternary complex on the cell surface. nih.govjst.go.jp

The biological significance of this interaction is profound. The formation of the pradimicin-mannan complex on the cell wall is believed to trigger a cascade of events that ultimately disrupts the integrity of the fungal plasma membrane, which lies beneath the cell wall. nih.govnih.govresearchgate.net This disruption leads to the leakage of essential intracellular components, such as potassium ions, and ultimately results in cell death. nih.govjst.go.jp The ability of pradimicins to specifically target fungal mannans explains their broad-spectrum antifungal activity and their low toxicity to mammalian cells, which lack a cell wall. ebi.ac.uknih.gov Studies have shown a direct correlation between the ability of pradimicin derivatives to bind to yeast mannan and their antifungal potency. nih.gov

Research indicates a preference for pradimicins to bind to branched oligomannose structures with multiple terminal mannose residues, which are characteristic of fungal mannans. researcher.life

Structure-Activity Relationship (SAR) Studies of Pradimicins and their Aglycones (including findings on inactive demethylated forms)

Structure-activity relationship (SAR) studies have been crucial in elucidating the key structural features of the pradimicin molecule required for its biological activity. These studies have examined various natural and synthetic derivatives, including the aglycone this compound.

A critical finding from SAR studies is the absolute requirement of the free carboxylic acid group at the C-18 position (on the D-alanine moiety) for activity. nih.gov Derivatives lacking this group fail to bind to mannose-containing glycoproteins and are devoid of significant antiviral or antifungal activity. nih.gov This underscores the importance of this group in coordinating with the calcium ion to form the active dimeric complex.

The sugar moieties attached to the aglycone also play a significant role. While the aglycone itself (pradimicinone) is a core component of the binding site, the attached sugars are required for biological activity. ebi.ac.uk Modifications to these sugars can influence properties like solubility and potency. For instance, Pradimicin S, a derivative where the terminal xylose is replaced by a 3-sulfated glucose, exhibits high water solubility while retaining potent antiviral activity. asm.orgnih.gov

The aglycone, this compound, represents the core scaffold. While it contains the fundamental structure for creating the mannose-binding pocket, it is inactive on its own because it lacks the crucial D-amino acid with its carboxyl group and the specific sugar side chains. The "demethylated" aspect refers to the aglycone structure. While specific studies on inactive demethylated forms are not extensively detailed in the provided context, the general principle is that modifications to the core benzo[a]naphthacenequinone structure, including its hydroxyl and methoxy (B1213986) groups, can significantly impact activity. For example, the 5-OH group is critical as it is the site of glycosylation necessary for activity. ebi.ac.uk

Table 1: Key Structural Features and Their Role in Pradimicin Activity

| Structural Feature | Role in Activity | Implication for this compound |

|---|---|---|

| Benzo[a]naphthacenequinone Core | Forms the fundamental scaffold and part of the mannose-binding cavity. acs.orgnih.gov | This is the primary structure of this compound. |

| D-amino Acid (e.g., D-alanine) | Essential for activity; the C-18 carboxyl group coordinates with Ca²⁺. nih.govnih.gov | Absent in the aglycone, rendering it inactive on its own. |

| Sugar Moieties | Required for biological activity; influence solubility and potency. ebi.ac.ukasm.org | Absent in the aglycone, contributing to its lack of activity. |

| 5-OH Group | Critical site for glycosylation. ebi.ac.uk | A key functional group on the aglycone for potential synthetic modifications. |

Lectin-Mimetic Properties and their Potential in Glycobiology Research

Lectins are proteins that bind specifically to carbohydrates. nih.gov The pradimicin family, despite being non-peptidic small molecules, exhibits a remarkable ability to specifically recognize and bind D-mannose in a calcium-dependent manner, similar to C-type (calcium-dependent) lectins. nih.govnih.gov This has led to them being termed "lectin mimics." oup.comnih.gov

Unlike protein lectins, which can be costly to produce, chemically unstable, and potentially immunogenic, pradimicins offer the advantages of being small molecules that are easier to prepare and modify. nih.gov Their high specificity for D-mannose, discriminating it from a host of other common monosaccharides, is a feature rarely achieved by synthetic carbohydrate receptors. nih.govjst.go.jp

These unique lectin-mimetic properties give pradimicins and their derivatives significant potential as tools in glycobiology research. nih.govresearchgate.netacs.org They can be used to detect, probe, and target mannose-containing glycans (glycoconjugates) on cell surfaces and in biological samples. researchgate.netbiosciencetrends.com For example, azide-functionalized pradimicin derivatives have been developed that can be used to stain fungal cells by conjugating them with fluorophores, demonstrating their utility in cell imaging. nii.ac.jpnih.gov Furthermore, derivatives like PRM-EA have been shown to act as selective staining agents for glycoproteins that carry high-mannose type N-linked glycans. acs.org

The core structure of this compound provides the foundational scaffold for designing and synthesizing novel lectin-mimetic probes for glycobiology, building upon the known SAR to create tools with tailored specificities and properties. nih.gov

Table 2: Comparison of Pradimicins and Protein Lectins

| Feature | Pradimicins | Protein Lectins |

|---|---|---|

| Nature | Non-peptidic small molecules nih.gov | Proteins nih.gov |

| Binding Specificity | Highly specific for D-mannose nih.govjst.go.jp | Varies, can be specific for different carbohydrates |

| Cofactor Requirement | Ca²⁺ dependent (C-type lectin mimic) nih.govnih.gov | Varies (some are Ca²⁺ dependent) |

| Chemical Stability | Generally high nih.gov | Can be low, prone to denaturation nih.gov |

| Immunogenicity | Low potential nih.gov | Potential for immune response nih.gov |

| Production | Chemical synthesis/fermentation ebi.ac.uk | Recombinant protein production nih.gov |

| Applications | Antifungals, antivirals, glycobiology probes nii.ac.jpnih.govplos.org | Glycobiology research, diagnostics nih.gov |

Biological Activities and Research Applications of Pradimicins in Model Systems Relevance to 11 O Demethylpradimicinone Ii

In Vitro Antifungal Activity against Specific Pathogens (e.g., Candida spp., Cryptococcus neoformans, Aspergillus spp.)

Pradimicins exhibit a broad spectrum of in vitro antifungal activity against a range of clinically relevant fungal pathogens. nih.gov Their mechanism of action involves a unique calcium-dependent binding to the mannose residues present in the glycans of fungal cell walls, leading to membrane disruption and cell death. nih.govnih.gov This distinct mechanism makes them effective against various species of Candida, Cryptococcus, and Aspergillus.

Studies have demonstrated the potent in vitro activity of various pradimicin derivatives. For instance, BMY-28864, a water-soluble derivative, effectively inhibits the growth of numerous fungal strains, including those responsible for deep-seated mycoses, at concentrations of 12.5 µg/ml or less. nih.gov At or above its minimum inhibitory concentration (MIC), BMY-28864 displays fungicidal activity against Candida albicans. nih.gov Similarly, pradimicin A has shown an MIC of 4 μg/mL against Candida rugosa. medchemexpress.com The antifungal activity of pradimicins is calcium-dependent, as the presence of a Ca2+ chelator like EGTA completely abrogates its effect. nih.gov

The following table summarizes the in vitro antifungal activity of various pradimicins against key fungal pathogens.

| Fungus | Pradimicin Derivative | MIC (µg/mL) | Reference |

| Candida albicans | BMY-28864 | ≤12.5 | nih.gov |

| Candida rugosa | Pradimicin A | 4 | medchemexpress.com |

| Candida spp. | Pradimicin (BMS-181184) | Broad-spectrum activity | nih.gov |

| Cryptococcus neoformans | BMY-28864 | ≤12.5 | nih.gov |

| Cryptococcus neoformans | Pradimicin (BMS-181184) | Broad-spectrum activity | nih.gov |

| Aspergillus spp. | Pradimicin (BMS-181184) | Broad-spectrum activity | nih.gov |

| Aspergillus fumigatus | BMY-28864 | ≤12.5 | nih.gov |

Antifungal Efficacy in In Vivo Murine Models of Infection

The promising in vitro antifungal activity of pradimicins has been further validated in in vivo murine models of systemic fungal infections. These studies are crucial for assessing the therapeutic potential of these compounds in a living organism.

Intravenously administered BMY-28864, a water-soluble pradimicin derivative, has demonstrated significant efficacy in mouse models of infections caused by C. albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov In normal mice, the 50% protective doses (PD50) were 17, 18, and 37 mg/kg, respectively. nih.gov The compound also proved effective in cyclophosphamide-treated immunosuppressed mice, with PD50 values of 32, 35, and 51 mg/kg for the same pathogens. nih.gov Furthermore, in lethal lung infection models in immunosuppressed mice, BMY-28864 showed PD50 values of 15 mg/kg against C. albicans and 23 mg/kg against A. fumigatus. nih.gov

Pradimicin S, another analog, has also shown in vivo efficacy against systemic Candida albicans infection in mice. nih.gov Similarly, initial in vivo studies with the pradimicin BMS-181184 indicated activity against experimental murine disseminated candidiasis and aspergillosis. nih.gov The development of mouse models for systemic candidiasis is an essential step in evaluating new antifungal drugs. mdpi.commdpi.com These models often involve immunosuppressed mice to mimic the conditions in vulnerable patient populations. mdpi.com

Antiviral Activity in Research Models (e.g., HIV, influenza virus)

Beyond their antifungal properties, pradimicins have demonstrated notable antiviral activity, particularly against enveloped viruses like Human Immunodeficiency Virus (HIV) and influenza virus. medchemexpress.comnih.govmedchemexpress.com This antiviral action is also linked to their ability to bind to carbohydrate moieties, specifically the high-mannose type N-glycans on viral envelope glycoproteins. bioengineer.org

Pradimicin A acts as a lectin mimic, recognizing and binding to the glycans on the surface of viruses, which can inhibit viral entry into host cells. nih.govplos.org This mechanism has been shown to be effective against HIV-1 by preventing the virus from infecting target cells and inhibiting the formation of syncytia, which are large, multinucleated cells formed by the fusion of HIV-infected cells with uninfected cells. nih.gov Research suggests that pradimicin A and its derivatives could be a cornerstone for treating infections caused by viruses with glycosylated envelopes, including HIV, hepatitis C virus, influenza virus, and coronaviruses. nih.govmdpi.com Pradimicin S has shown potent activity against the LAVBRU strain of HIV and moderate activity against influenza A virus. nih.gov

A key advantage of this carbohydrate-binding mechanism is the high genetic barrier to resistance. nih.gov For a virus to escape the effects of pradimicins, it would need to undergo multiple mutations to delete the N-glycan sites on its envelope glycoproteins. nih.gov This process could potentially create "holes" in the virus's protective glycan shield, exposing it to the host's immune system. nih.gov

Utility as Chemical Probes for Investigating Glycan-Mediated Biological Processes

The unique ability of pradimicins to specifically bind to D-mannose residues in a calcium-dependent manner makes them valuable tools for glycobiology research. nih.gov Glycobiology probes are essential for studying the structure and function of carbohydrates (glycans) and their roles in cellular processes. tocris.com Pradimicins, as non-peptidic, lectin-mimicking molecules, offer an alternative to traditional protein-based lectins, which can have limitations such as immunogenicity and cross-reactivity. nih.gov

Researchers are developing pradimicin-based chemical tools to investigate glycan-protein interactions and to better understand the regulation of enzymes involved in glycan processing. cecionilab.com These probes can be used in various applications, such as:

Purification of Glycans and Glycoproteins: Pradimicin-conjugated agarose (B213101) beads could potentially be used to purify molecules containing mannose. nih.gov

Enrichment of Exosomes and Viruses: Magnetic beads attached to pradimicins might be applicable for isolating mannose-rich exosomes or viral particles. nih.gov

Cell Staining and Glycoprotein Detection: Derivatives like PRM-Azide and PRM-EA have been shown to stain fungal cells and glycoproteins, demonstrating their potential as research tools. nih.gov

By acting as synthetic receptors for carbohydrates, pradimicins can help in targeting complex glycoconjugates and understanding their biological significance. researchgate.net This is crucial as many important biological processes are mediated by glycan-protein interactions. cecionilab.com

Application in Research for Identifying Novel Molecular Targets (Non-Clinical)

The process of identifying new drug targets is a critical and challenging aspect of drug discovery. technologynetworks.com Pradimicins and their derivatives are being utilized in research to identify novel, non-clinical molecular targets, primarily through their interaction with specific biomolecules.

One approach involves using whole-cell screening coupled with the sequencing of resistant mutants to identify the genes and proteins that are affected by the compound. plos.org This can reveal the direct target of the drug or other components of the pathway it affects. plos.org

In the context of pradimicins, their established interaction with DNA has opened up new avenues of investigation. For instance, pradimicin-IRD has been shown to interact with the DNA double strand, inducing DNA damage, cell cycle arrest, and apoptosis in cancer cell lines. nih.govsyngene.com This suggests that DNA itself, or proteins involved in DNA replication and repair, could be considered molecular targets for this class of compounds. syngene.com The ability of pradimicin-IRD to modulate DNA repair genes independently of p53 suggests a mechanism of action that is distinct from some existing chemotherapeutic agents, highlighting its potential for further study as a novel antineoplastic compound. researchgate.net The identification of such novel targets and mechanisms is essential for overcoming drug resistance and developing new therapeutic strategies. nih.gov

Future Research Directions and Translational Potential Non Clinical Focus

Advanced Strategies for Biosynthetic Pathway Elucidation and Enzyme Engineering

The biosynthesis of pradimicins from their polyketide backbone involves a series of tailoring enzymes, including crucial O-methyltransferases. nih.gov The compound 11-O-Demethylpradimicinone II is a key shunt metabolite that accumulates in mutant strains where specific methylation steps are blocked. researchgate.netresearchgate.net For instance, the disruption of the pdmF gene, which encodes the C-11 O-methyltransferase, leads to the production of 11-O-demethyl metabolites, including this compound. nih.govresearchgate.net Conversely, disrupting the pdmT gene, a C-7 O-methyltransferase, results in the accumulation of pradimicinone II. nih.gov

Future research can leverage these foundational insights through more advanced techniques. The use of CRISPR-Cas9 gene editing, as opposed to traditional homologous recombination, allows for more precise and efficient manipulation of the pradimicin biosynthetic gene cluster in the producing organism, Actinomadura hibisca. infinitabiotech.com This enables the rapid creation of mutant strains to clarify the precise sequence of enzymatic reactions and identify any remaining uncharacterized pathway intermediates.

Furthermore, the heterologous expression of biosynthetic enzymes in more tractable hosts like E. coli or Saccharomyces cerevisiae provides a controlled environment for enzyme characterization. mdpi.com This strategy has already been used to confirm the function of methyltransferases PdmF and PdmT. nih.govresearchgate.net Enzyme engineering techniques, such as directed evolution and rational design, can be applied to these isolated enzymes. infinitabiotech.comfrontiersin.org By modifying the active sites of enzymes like PdmF, it may be possible to alter their substrate specificity, potentially enabling them to methylate novel pradimicinone analogs or even unrelated polyketide scaffolds, thus generating new chemical diversity. frontiersin.org

| Enzyme | Gene | Function in Pradimicin Biosynthesis | Effect of Gene Disruption/Inhibition | Future Engineering Potential |

|---|---|---|---|---|

| C-11 O-methyltransferase | pdmF | Catalyzes 11-O-methylation of the pradimicinone core. nih.govresearchgate.net | Accumulation of 11-O-demethyl metabolites, including this compound. researchgate.netresearchgate.net | Alter substrate specificity to create novel methylated polyketides. |

| C-7 O-methyltransferase | pdmT | Catalyzes 7-O-methylation of the pradimicinone core. nih.govresearchgate.net | Accumulation of 7-O-demethyl derivatives like Pradimicinone II. nih.govresearchgate.net | Modify to accept different positions on the aglycone or alternative substrates. |

| Sinefungin (B1681681) (Inhibitor) | N/A | Inhibits methyltransferase activity. researchgate.net | Inhibition of 11-O-demethyl-7-methoxypradinone II formation, leading to accumulation of this compound. researchgate.net | Use as a chemical tool to control pathway flux and isolate intermediates. |

Rational Design and Synthesis of Glycomimetic Compounds based on Pradimicinone Aglycones

Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates but with improved pharmacological properties, such as enhanced stability, affinity, and bioavailability. glycomimetics.com The biological activity of pradimicins is dependent on their sugar moieties, which mediate interactions with target molecules. researchgate.net However, the pradimicinone aglycone provides the essential structural scaffold.

This compound serves as an ideal starting point for the rational design of novel glycomimetics. glycomimetics.comway2drug.com By using the aglycone as the foundational structure, chemists can synthesize simplified, non-glycosylated analogs that retain key pharmacophoric features. The goal is to replace the complex and often labile sugar groups with smaller, more stable chemical moieties that can replicate the critical binding interactions. Computational modeling and structural biology techniques, such as X-ray crystallography of target-bound pradimicins, can inform the design of these mimetics by revealing the precise orientation and interactions of the native sugar. glycomimetics.com This information allows for the strategic placement of functional groups on the this compound core to create new contacts with a biological target, potentially leading to compounds with novel or improved activities. way2drug.com

Exploration of Unconventional Biological Activities in Research Models

While pradimicins are primarily studied for their antimicrobial effects, their biosynthetic intermediates may possess entirely different, unexplored biological activities. A significant finding from an untargeted metabolic profiling study of non-sterile rhizosphere soil tentatively identified this compound. whiterose.ac.uk This unexpected discovery suggests a potential ecological role for the compound, far removed from its function as an antibiotic precursor inside a host bacterium.

Future research should investigate this lead by exploring the compound's activity in various ecological and biological research models. For instance, studies could examine the effect of this compound on microbial community composition in soil microcosms, its potential role in plant-microbe signaling, or its activity as a quorum-sensing modulator. Furthermore, its activity could be screened against a broader range of targets, including enzymes and receptors involved in inflammation, cell signaling, or metabolic regulation in eukaryotic cell models, to uncover truly unconventional bioactivities.

Development of this compound-Derived Research Tools for Chemical Biology and Glycobiology

Chemical biology utilizes small molecules as probes to study and manipulate biological systems at a molecular level. epfl.chsigmaaldrich.com The unique, rigid, and complex structure of this compound makes it an attractive scaffold for the development of specialized research tools. nih.gov By chemically modifying the aglycone, it can be converted into a variety of probes. For example, the addition of a fluorescent dye would allow for the visualization of its uptake and localization within cells, while the incorporation of a photo-activatable crosslinking group could be used to identify its direct binding partners inside a cell. nih.gov

In the field of glycobiology, which studies the structure and function of glycans, such tools are invaluable. frontiersin.orgpalleonpharma.com Since pradimicins interact with high-mannose glycans, probes derived from this compound could be used to study glycan-binding proteins (GBPs) and the enzymes that synthesize and modify glycans, known as glycosyltransferases. nih.gov These aglycone-based probes could offer a more stable and cell-permeable alternative to tools based on complex, native oligosaccharides, facilitating a deeper understanding of glycan-mediated biological processes. nih.gov

Integration of Omics Technologies for Comprehensive Metabolite Analysis and Pathway Discovery

Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a holistic, system-wide view of a biological system. humanspecificresearch.orgsilicogene.com Integrating these approaches is essential for fully understanding the biosynthesis of this compound and discovering novel related metabolites. nih.govnih.gov

By combining different omics datasets, researchers can build a comprehensive model of the pradimicin biosynthetic pathway. maxapress.com For example, transcriptomics can reveal how the expression of biosynthetic genes changes in response to different culture conditions, while proteomics can quantify the abundance of the corresponding enzymes. Metabolomics, the large-scale study of metabolites, can then directly measure the resulting changes in the levels of this compound and other pathway intermediates. maxapress.com This integrated approach can reveal regulatory networks, identify pathway bottlenecks, and uncover previously unknown or cryptic metabolic pathways branching from known intermediates like this compound. plos.org

| Omics Technology | Application to this compound Research | Potential Insights |

|---|---|---|

| Genomics | Sequence and annotate the complete biosynthetic gene cluster responsible for pradimicin production in Actinomadura species. humanspecificresearch.org | Identify all potential tailoring enzymes, regulators, and transporters involved in the pathway. |

| Transcriptomics | Measure the expression levels of biosynthetic genes under various environmental or genetic perturbations (e.g., in enzyme knockout strains). humanspecificresearch.orgsilicogene.com | Understand the regulation of the pathway and identify genes that are co-regulated with this compound production. |

| Proteomics | Quantify the abundance of biosynthetic enzymes within the cell. humanspecificresearch.org | Correlate enzyme levels with metabolite production and identify post-translational modifications that may regulate enzyme activity. |

| Metabolomics | Profile the full spectrum of small-molecule metabolites, including this compound, in wild-type and mutant strains. whiterose.ac.ukmaxapress.com | Discover novel pathway intermediates, shunt products, and degradation products; quantify pathway flux. |

| Multi-Omics Integration | Combine data from all omics layers to build a comprehensive systems-level model of biosynthesis. nih.gov | Elucidate complex regulatory networks, predict outcomes of genetic engineering, and discover novel biological functions. |

Q & A

Basic: What methodologies are recommended for the structural characterization of 11-O-Demethylpradimicinone II?

Answer:

Structural characterization requires a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments) is critical for elucidating proton and carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography provides definitive stereochemical resolution. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV/Vis or diode-array detection is essential. Sample preparation must adhere to standardized protocols, including solvent selection and concentration optimization, to avoid artifacts .

Basic: How should researchers design initial experiments to evaluate the bioactivity of this compound?

Answer:

A hypothesis-driven approach is recommended. Begin with in vitro assays targeting specific biological pathways (e.g., antimicrobial or anticancer activity). Include positive and negative controls to validate assay reliability. For dose-response studies, use a logarithmic concentration range to determine IC50/EC50 values. Sample size calculations (e.g., power analysis) should ensure statistical validity, and experimental replicates (n ≥ 3) are mandatory to account for variability. Detailed protocols must document instrumentation parameters and reagent sources to ensure reproducibility .

Basic: What strategies ensure a rigorous literature review for contextualizing 11-O-Demethylpradimethylpradimicinone II research?

Answer:

Employ systematic review frameworks (e.g., PRISMA) to identify primary literature across databases like PubMed, SciFinder, and Web of Science. Use Boolean operators and controlled vocabulary (e.g., MeSH terms) for precision. Prioritize peer-reviewed articles with robust experimental designs. The PICO (Population, Intervention, Comparison, Outcome) framework helps structure foreground questions, while FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria assess research gaps. Annotate contradictions in reported bioactivity or synthesis methods to guide hypothesis formulation .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Contradictions may arise from variability in assay conditions, purity, or biological models. Conduct cross-validation studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Compare results against structurally analogous compounds to identify structure-activity relationships (SARs). Statistical tools like ANOVA or regression analysis can quantify experimental variability. Replicate studies in independent laboratories to confirm reproducibility. Transparent reporting of raw data and negative results is critical to mitigate publication bias .

Advanced: What experimental approaches optimize the synthetic yield of this compound?

Answer:

Apply Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, to identify critical reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Monitor reaction progress via Thin-Layer Chromatography (TLC) or HPLC. Purification techniques (e.g., column chromatography with gradient elution or recrystallization) should be optimized for scalability. Analytical techniques like Differential Scanning Calorimetry (DSC) can assess crystallinity and stability of intermediates .

Advanced: How can researchers elucidate the mechanism of action of this compound at the molecular level?

Answer:

Use a multi-omics approach:

- In vitro binding assays (e.g., Surface Plasmon Resonance) to identify target proteins.

- Transcriptomic profiling (RNA-seq) to map gene expression changes post-treatment.

- Structural biology (cryo-EM or co-crystallization) to visualize compound-target interactions.

- Knockdown/knockout models (CRISPR/Cas9) to validate target relevance.

Correlate findings with phenotypic outcomes (e.g., apoptosis assays) to establish causality .

Advanced: What computational methods predict the physicochemical properties and reactivity of this compound?

Answer:

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) and reactive sites. Molecular dynamics (MD) simulations assess solvation effects and conformational stability. Quantitative Structure-Activity Relationship (QSAR) models correlate structural descriptors with bioactivity. Use software suites like Gaussian, Schrödinger, or AutoDock for docking studies. Validate predictions with experimental data (e.g., pKa measurements, kinetic studies) .

Advanced: How should stability studies for this compound be designed under varying environmental conditions?

Answer:

Conduct stress testing per ICH guidelines:

- Thermal stability : Accelerated aging at 40–60°C.

- Photostability : Expose to UV/Vis light (ICH Q1B).

- Hydrolytic stability : Test across pH 1–13.

Use stability-indicating assays (e.g., HPLC with mass detection) to quantify degradation products. Kinetic modeling (Arrhenius equation) predicts shelf life. Store samples in controlled atmospheres (e.g., nitrogen) to assess oxidative stability .

Advanced: What ethical considerations are critical when conducting in vivo studies with this compound?

Answer:

Adhere to institutional animal care guidelines (e.g., ARRIVE, NIH Office of Laboratory Animal Welfare). Justify sample sizes using power analysis to minimize animal use. Include humane endpoints (e.g., tumor size limits) and analgesia protocols. For human-derived samples, obtain informed consent and anonymize data. Disclose conflicts of interest and comply with open-data mandates for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.